(2R)-2-(5-fluoro-2-methoxy-3-pyridinyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-butyl 2-(5-fluoro-2-methoxypyridin-3-yl)pyrrolidine-1-carboxylate is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidine ring substituted with a tert-butyl ester and a fluorinated methoxypyridine moiety, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 2-(5-fluoro-2-methoxypyridin-3-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is constructed through cyclization reactions.
Introduction of the Fluorinated Methoxypyridine Moiety: This step involves the substitution of the pyrrolidine ring with the 5-fluoro-2-methoxypyridine group using nucleophilic aromatic substitution reactions.
Esterification: The final step involves the esterification of the pyrrolidine ring with tert-butyl chloroformate under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-tert-butyl 2-(5-fluoro-2-methoxypyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-tert-butyl 2-(5-fluoro-2-methoxypyridin-3-yl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its fluorinated pyridine ring is of particular interest due to its ability to form strong interactions with proteins and nucleic acids.
Medicine
In medicinal chemistry, ®-tert-butyl 2-(5-fluoro-2-methoxypyridin-3-yl)pyrrolidine-1-carboxylate is investigated for its potential as a drug candidate. Its unique structural features may confer specific pharmacological properties, making it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ®-tert-butyl 2-(5-fluoro-2-methoxypyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluorinated pyridine ring can interact with enzymes and receptors, modulating their activity. The compound may also influence cellular pathways by binding to nucleic acids or proteins, thereby affecting gene expression and protein function.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Another compound with a tert-butyl ester group, used in various synthetic applications.
2-Methylimidazole-1-(N-tert-octyl)sulfonimidoyl Fluoride: A fluorinated compound with similar substitution patterns.
Uniqueness
®-tert-butyl 2-(5-fluoro-2-methoxypyridin-3-yl)pyrrolidine-1-carboxylate stands out due to its combination of a pyrrolidine ring, a fluorinated pyridine moiety, and a tert-butyl ester group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1350884-74-0 |
---|---|
Molecular Formula |
C15H21FN2O3 |
Molecular Weight |
296.34 g/mol |
IUPAC Name |
tert-butyl (2R)-2-(5-fluoro-2-methoxypyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H21FN2O3/c1-15(2,3)21-14(19)18-7-5-6-12(18)11-8-10(16)9-17-13(11)20-4/h8-9,12H,5-7H2,1-4H3/t12-/m1/s1 |
InChI Key |
IKODRLGZQIEITN-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C2=C(N=CC(=C2)F)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=C(N=CC(=C2)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.